Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, whether it’s an ester, an amide, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Researchers use various analytical techniques to determine these properties.Scientific Research Applications
α-Glucosidase Inhibition for Diabetes Treatment
Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, as part of a broader group of 1,3,4-thiadiazole derivatives, has been explored for its α-glucosidase inhibitory activity. This is significant in the treatment of type 2 diabetes. A study found a specific derivative, ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, to be a potent compound in this regard, exhibiting competitive inhibition against α-glucosidase (Saeedi et al., 2020).
Antitumor Activities
Another area of research is the exploration of 1,3,4-thiadiazole derivatives in antitumor activities. A study synthesized novel derivatives and evaluated their effectiveness against various human tumor cell lines. One derivative, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, showed significant inhibitory effects, particularly against SKOV-3 cells, suggesting its potential as a cytotoxic agent (Almasirad et al., 2016).
Fungicidal Activity
Research also includes the use of 1,3,4-thiadiazole derivatives as potential fungicides. In one study, various derivatives were prepared and evaluated for their fungicidal activity against rice sheath blight, a major disease affecting rice in China. This study highlighted the potential of these compounds as effective fungicides (Chen et al., 2000).
Antimicrobial Agents
Another interesting application is in the field of antimicrobial agents. A study investigated the synthesis of formazans from a derivative of 1,3,4-thiadiazole and assessed their antimicrobial activity against various bacterial and fungal strains, indicating their moderate activity in this domain (Sah et al., 2014).
Synthesis of Heterocyclic Compounds
The derivatives of 1,3,4-thiadiazole, including ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been used in the synthesis of various heterocyclic compounds. These compounds have potential applications in different fields, including pharmaceuticals (Maadadi et al., 2017).
Safety And Hazards
Researchers refer to Material Safety Data Sheets (MSDS) to understand the safety measures that need to be taken while handling the compound. It includes information on toxicity, flammability, and environmental impact.
Future Directions
Based on the results of their studies, researchers suggest future directions. This could include potential applications of the compound, further reactions that could be explored, etc.
Please note that the availability of this information depends on how much research has been done on the compound. For less-studied compounds, some of this information may not be available. It’s always a good idea to refer to peer-reviewed articles and trusted databases for accurate and reliable information. If you have access to a library, librarians can be a great resource for finding relevant information. You can also consider reaching out to researchers in the field for more information.
properties
IUPAC Name |
ethyl 2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKDYMUPRNGPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
Citations
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